molecular formula C12H16N2S2 B14326660 Methyl 4-phenylpiperazine-1-carbodithioate CAS No. 111277-67-9

Methyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B14326660
CAS No.: 111277-67-9
M. Wt: 252.4 g/mol
InChI Key: VLFWPTVAVRTYIU-UHFFFAOYSA-N
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Description

Methyl 4-phenylpiperazine-1-carbodithioate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenyl group attached to the piperazine ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenylpiperazine-1-carbodithioate typically involves the reaction of 4-phenylpiperazine with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 4-phenylpiperazine, carbon disulfide, and methyl iodide

    Catalysts: Sodium hydroxide or potassium hydroxide

    Solvents: Industrial-grade ethanol or methanol

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols and disulfides

    Substitution: Halogenated phenyl derivatives

Mechanism of Action

The mechanism of action of Methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbodithioate group can chelate metal ions, affecting the activity of metalloenzymes. Additionally, the phenylpiperazine moiety can interact with neurotransmitter receptors, influencing biological pathways related to inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-phenylpiperazine
  • 1-(4-Methylphenyl)piperazine
  • 4-Methylpiperazine-1-carbodithioate

Uniqueness

Methyl 4-phenylpiperazine-1-carbodithioate is unique due to the presence of both a phenyl group and a carbodithioate group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits lower toxicity and higher efficacy in certain applications, making it a promising candidate for further research and development .

Properties

CAS No.

111277-67-9

Molecular Formula

C12H16N2S2

Molecular Weight

252.4 g/mol

IUPAC Name

methyl 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C12H16N2S2/c1-16-12(15)14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

VLFWPTVAVRTYIU-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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